4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde
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Overview
Description
4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde is a complex organic compound featuring a tetrazole ring, a cyclopentathiophene moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The cyclopentathiophene moiety can be synthesized via a series of cyclization reactions involving thiophene derivatives. The final step involves the coupling of the tetrazole and cyclopentathiophene intermediates with piperazine-1-carbaldehyde under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors through non-covalent interactions, affecting various biological processes. The compound’s unique structure allows it to modulate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carbaldehyde
- 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxamide
- 4-{[2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]carbonyl}piperazine-1-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H16N6O2S |
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Molecular Weight |
332.38 g/mol |
IUPAC Name |
4-[2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H16N6O2S/c21-9-18-4-6-19(7-5-18)13(22)12-10-2-1-3-11(10)23-14(12)20-8-15-16-17-20/h8-9H,1-7H2 |
InChI Key |
SKTXCDTUYIGTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N3CCN(CC3)C=O)N4C=NN=N4 |
Origin of Product |
United States |
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